molecular formula C5H3Cl3O2S2 B2650908 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride CAS No. 145980-83-2

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Cat. No. B2650908
M. Wt: 265.55
InChI Key: PFSFHYOUCDSGDM-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, also known as DMTSC, is a synthetic compound with a molecular weight of 265.57 . It is commonly used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The IUPAC name of this compound is 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride . The InChI code is 1S/C5H3Cl3O2S2/c1-2-3 (12 (8,9)10)5 (7)11-4 (2)6/h1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.57 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that have interesting applications in various fields :

  • Medicinal Chemistry : Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . For example, they exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

  • Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

  • Organic Electronics : They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSFHYOUCDSGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Synthesis routes and methods

Procedure details

To a cooled (10° C.) solution of 3-methylthiophene (5 g, 50 mmol) in dichloromethane (15 mL) was added a solution of sulfuryl chloride (8.6 mL) in dichloromethane (5 mL). The reaction mixture was maintained at 10° C. for 30 minutes, then at ambient temperature for 16 hours. The reaction was concentrated and redissolved in dichloromethane (30 mL) and cooled to −10° C. To the cooled solution was added chlorosulfonic acid (2 mL, 100 mmol). The reaction was maintained at −10° C. for 30 minutes, then at ambient temperature for 16 hours, at which time it was poured into ice water (50 mL) and extracted with dichloromethane (50 mL). The organic layer was dried (Mg2SO4) and concentrated to furnish a brown oil (3.3 g, 25%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
25%

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